molecular formula C14H12N2O2 B2624541 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one CAS No. 477870-20-5

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one

Cat. No. B2624541
CAS RN: 477870-20-5
M. Wt: 240.262
InChI Key: MWHXZGXZDHNUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one, also known as roscovitine, is a synthetic compound that belongs to the family of purine analogs. It was first identified as a cyclin-dependent kinase inhibitor and has been extensively studied for its potential use in cancer treatment. In recent years, roscovitine has also shown promising results in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis of Cobalt(II) Complexes

Two new Cobalt(II) complexes have been synthesized from 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid as a novel ligand . These compounds were characterized on the basis of their powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis and MS spectral data .

Mechanism of Action

Target of Action

The primary target of this compound is HPPD (4-hydroxyphenylpyruvate dioxygenase) . HPPD is an enzyme involved in the catabolism of tyrosine and phenylalanine. Its role is crucial in the biosynthesis of aromatic amino acids and the production of essential compounds like melanin and neurotransmitters .

Mode of Action

When “2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one” interacts with HPPD, it inhibits the enzyme’s activity. This inhibition disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, leading to a decrease in downstream metabolites. Consequently, this interference affects the synthesis of melanin and other essential compounds .

Biochemical Pathways

The affected pathways include the tyrosine catabolic pathway and the biosynthesis of melanin. By inhibiting HPPD, this compound disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, impacting downstream reactions. Melanin production is particularly affected, which has implications for skin pigmentation and protection against UV radiation .

Pharmacokinetics

The compound’s pharmacokinetics impact its bioavailability, efficacy, and tissue distribution.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability, absorption, and metabolism. Understanding these factors is crucial for optimizing therapeutic outcomes.

Remember, “2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one” holds promise in cancer research and melanin-related conditions. Its intricate mechanism of action underscores its potential therapeutic applications. 🌈🔬

properties

IUPAC Name

2-(4-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-10-6-4-9(5-7-10)14-15-8-11-12(16-14)2-1-3-13(11)18/h4-8,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXZGXZDHNUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one

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